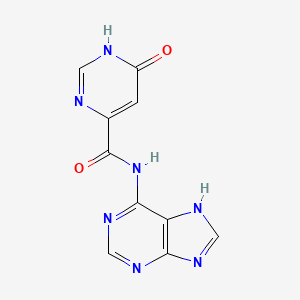

6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-(7H-purin-6-yl)-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N7O2/c18-6-1-5(11-2-12-6)10(19)17-9-7-8(14-3-13-7)15-4-16-9/h1-4H,(H,11,12,18)(H2,13,14,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYKUXPYNZYULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C(=O)NC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 6-chloro-9H-purin-2-amine with benzoyl chloride in the presence of pyridine at room temperature to form N-(6-chloro-9H-purin-2-yl)benzamide. This intermediate is then refluxed with benzylamine and triethylamine in butanol to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metalation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in nucleotide analogs and potential effects on DNA and RNA synthesis.

Medicine: Investigated for its potential as an anticancer and antiviral agent due to its ability to interfere with nucleic acid metabolism.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide involves its interaction with nucleic acids. It can act as a nucleotide analog, incorporating into DNA or RNA and disrupting normal cellular processes. This disruption can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound may also inhibit viral replication by interfering with viral DNA or RNA synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties are best understood through comparison with analogs. Below is an analysis of key similarities and differences:

Structural Analog: 6-Amino-N-[(4-Methylphenyl)Sulfonyl]-9H-Purine-9-Carboxamide

- Molecular Formula: C₁₃H₁₂N₆O₃S

- Substituents: Amino group at purine position 6 (vs. hydroxy in the target compound). Sulfonyl-p-tolyl group attached via carboxamide (vs. purine-pyrimidine carboxamide bridge).

- CAS No.: 401937-84-6 .

Comparison:

| Property | 6-Hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide | 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide |

|---|---|---|

| Core Structure | Pyrimidine-purine hybrid | Purine with sulfonamide substituent |

| Key Functional Groups | 6-hydroxy, carboxamide bridge | 6-amino, sulfonyl-p-tolyl, carboxamide |

| Molecular Weight | ~276.22 g/mol (estimated) | 332.34 g/mol |

| Polarity | Higher (hydroxy group enhances hydrophilicity) | Moderate (sulfonyl group increases polarity, but p-tolyl reduces it) |

| Potential Targets | Kinases, nucleic acid enzymes | Sulfonamide-binding enzymes (e.g., carbonic anhydrase) |

Functional Implications:

- The 6-hydroxy group in the target compound may enhance hydrogen-bonding interactions with biological targets, such as ATP-binding pockets in kinases .

- The sulfonyl-p-tolyl group in the analog introduces steric bulk and lipophilicity, which might improve membrane permeability but reduce aqueous solubility compared to the hydroxy-pyrimidine-purine hybrid .

Broader Context: Purine and Pyrimidine Derivatives

- Hydroxy vs. Methoxy Groups: Compounds with hydroxy substituents (e.g., 6-hydroxypurine derivatives) often exhibit stronger hydrogen-bonding capacity but lower metabolic stability than methoxy analogs.

- Carboxamide Linkages: The carboxamide bridge in the target compound may mimic peptide bonds, enabling interactions with proteases or amidase enzymes, whereas sulfonamide-linked analogs (as in ) typically target sulfonamide-sensitive pathways .

Methodological Considerations

Structural comparisons rely heavily on crystallographic data generated using programs like SHELXL (for small-molecule refinement) and visualization tools like ORTEP-3 . These tools enable precise determination of bond lengths, angles, and conformational flexibility, which are critical for understanding functional differences between analogs.

Biological Activity

6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities related to cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including experimental findings, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide features a fusion of purine and pyrimidine rings, which contributes to its biological activity. Its molecular formula is CHNO, and it has a molecular weight of approximately 218.22 g/mol. The compound is characterized by the presence of hydroxyl and carboxamide functional groups, which play crucial roles in its interaction with biological targets.

The primary mechanism through which 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide exerts its effects is believed to involve inhibition of specific kinases involved in cell cycle regulation and apoptosis. Studies suggest that it may act as an inhibitor of various kinases, potentially influencing pathways that regulate cell proliferation and survival.

Target Kinases

- Adenosine receptors : This compound has shown potential antagonistic effects on adenosine receptors, which are implicated in numerous physiological processes including cancer progression.

- Checkpoint kinase 1 (CHK1) : Inhibition of CHK1 can lead to disruption in the cell cycle, particularly affecting the G2/M checkpoint, thereby promoting apoptosis in cancer cells.

Cytotoxicity and Antitumor Effects

Recent studies have evaluated the cytotoxic and antitumor activities of 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HL-60 | 15 | Induction of apoptosis |

| RL | 25 | Decrease in proliferation |

| Jurkat | 20 | Synergistic effect with fludarabine |

In vitro assays demonstrated that this compound exhibits cytotoxicity with IC50 values ranging from 15 to 39 µM across different cell lines. The mechanisms underlying these effects include induction of apoptosis as well as inhibition of cell proliferation.

Case Studies

- Study on HL-60 Cells : In a study evaluating the effects on HL-60 leukemia cells, 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide was found to induce significant apoptosis at concentrations around its IC50 value. The study utilized Annexin V/PI staining to confirm apoptotic cell death.

- Combination Therapy : Another investigation highlighted the synergistic effect when used in combination with fludarabine, a nucleoside analogue commonly used in leukemia treatment. The combination resulted in enhanced cytotoxicity compared to either agent alone.

Synthesis and Derivatives

The synthesis of 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions that yield derivatives with varying biological activities. The introduction of hydrophilic groups has been explored to enhance solubility and bioavailability for in vivo applications.

Comparative Analysis with Related Compounds

The biological activity of 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide can be compared with other structurally related compounds:

| Compound Name | Activity | Notes |

|---|---|---|

| 6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamide | Kinase inhibitor | Targets adenosine receptors |

| 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro | Antiviral agent | Proposed for antiviral therapies |

These comparisons highlight the diverse potential applications of compounds within this chemical class, emphasizing their importance in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.